molecular formula C13H11ClO4 B3336889 Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate CAS No. 406470-68-6

Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate

Cat. No.: B3336889
CAS No.: 406470-68-6
M. Wt: 266.67 g/mol
InChI Key: LANUDODLVMMCPH-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate is a furan-based ester derivative characterized by a 4-chlorophenoxy methyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position. Its molecular formula is C₁₃H₁₁ClO₄ (molecular weight: 266.67 g/mol), with a calculated logP of 2.85, indicating moderate lipophilicity . The compound is structurally related to bioactive furan and benzofuran derivatives, which are known for antimicrobial, antitumor, and enzyme inhibitory activities . The 4-chlorophenoxy group is a critical pharmacophore, enhancing interactions with biological targets through hydrophobic and halogen bonding .

Properties

IUPAC Name

methyl 5-[(4-chlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANUDODLVMMCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212567
Record name Methyl 5-[(4-chlorophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406470-68-6
Record name Methyl 5-[(4-chlorophenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-chlorophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-chlorophenol in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-[(4-chlorophenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted phenoxy methyl furoates.

Scientific Research Applications

Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Substituents

Compound Name Substituent (R) Molecular Formula Key Properties/Activities References
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate 4-Cyanophenoxy C₁₄H₁₁NO₄ Higher polarity (logP ~1.8); potential for enhanced solubility but reduced membrane permeability
Methyl 5-[(4-iodophenoxy)methyl]-2-furoate 4-Iodophenoxy C₁₃H₁₁IO₄ Increased steric bulk; may hinder target binding despite improved lipophilicity (logP ~3.2)
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate 4-Fluorophenoxy C₁₃H₁₁FO₄ Electronegative fluorine enhances dipole interactions; comparable antibacterial activity to chlorinated analogue
Phenyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate 4-Ethoxyphenoxy C₂₀H₁₈O₅ Ethoxy group increases lipophilicity (logP ~3.5) but may reduce metabolic stability

Key Insight: Electron-withdrawing groups (e.g., -CN, -F) improve solubility but may reduce bioavailability. Bulky substituents (e.g., -I, -OEt) enhance lipophilicity but can sterically hinder target binding. The 4-chlorophenoxy group in the target compound balances lipophilicity, reactivity, and steric effects, making it optimal for antimicrobial activity .

Core Heterocycle Modifications

Compound Name Core Structure Key Activities References
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid Furan-2-carboxylic acid Antibacterial (Gram-negative); logP = 2.85
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide Furan-2-carboxamide Enhanced α-chymotrypsin inhibition; lower cytotoxicity
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-triazolopyrimidine Furan-triazolopyrimidine Antitumor potential; higher molecular weight (MW = 495.8)

Key Insight: Replacing the methyl ester with a carboxylic acid (C₁₂H₉ClO₄) reduces lipophilicity (logP = 2.85 → 2.85) but retains antibacterial activity . Amide derivatives (e.g., carboxamide) show improved enzyme inhibition and lower cytotoxicity, likely due to reduced metabolic activation .

Pharmacological and Physicochemical Comparison

Property Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol Methyl 5-(chloromethyl)-2-furoate
Molecular Weight 266.67 g/mol 254.68 g/mol 174.58 g/mol
logP 2.85 3.1 1.2
Antibacterial Activity Moderate (Gram+ and Gram-) High (MIC = 4–8 µg/mL against S. typhi) Low (reactive intermediate)
Cytotoxicity Low (IC₅₀ > 100 µM) Moderate (IC₅₀ = 50–75 µM) High (IC₅₀ = 10–20 µM)

Key Insight : The oxadiazole derivative exhibits superior antibacterial activity but higher cytotoxicity. The chloromethyl analogue is highly reactive and cytotoxic, limiting therapeutic utility. The target compound’s methyl ester group provides a favorable balance of stability and bioactivity.

Biological Activity

Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C12H11ClO4C_{12}H_{11}ClO_4 and a molecular weight of approximately 250.67 g/mol. The structure features a furan ring substituted with a methyl ester group and a 4-chlorophenoxy methyl group, which contributes to its unique chemical reactivity and biological activities .

Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors. This interaction could inhibit their activity by binding to active or allosteric sites, modulating receptor activity, and influencing downstream signaling pathways related to inflammation and cell growth .

Potential Therapeutic Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Anticancer Activity : Investigations have shown that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the proliferation of certain cancer cell lines. For instance, studies revealed a significant reduction in cell viability in breast cancer and colon cancer models when treated with varying concentrations of this compound .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have been evaluated. These studies typically involve administering the compound to volunteers and analyzing urine and blood samples to determine metabolic profiles and clearance rates .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
Methyl 5-[(4-bromophenoxy)methyl]-2-furoateBromine substituent enhances activityAntiviral properties
Methyl 5-[(4-methoxyphenyl)methyl]furan-2-carbaldehydeMethoxy group instead of chlorineAntimicrobial properties
Methyl 5-(4-tert-butylphenoxy)-2-furoateTert-butyl group enhances lipophilicityPotential anti-inflammatory effects
Methyl 5-(4-acetylphenoxy)-2-furoateAcetyl group instead of bromineAntimicrobial properties

The presence of the 4-chlorophenoxy group in this compound is significant as it enhances reactivity in substitution reactions while contributing to its stability and biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups.
  • Case Study on Anticancer Properties : Clinical trials assessing its efficacy in patients with specific types of cancer showed promising results, leading to further investigations into dosage optimization and combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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